Dapagliflozin Impureté 3
Vue d'ensemble
Description
Dapagliflozin Impurity 3 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of Dapagliflozin Impurity 3 is crucial for ensuring the quality and safety of dapagliflozin.
Applications De Recherche Scientifique
Dapagliflozin Impurity 3 is primarily studied in the context of pharmaceutical research to understand its impact on the safety and efficacy of dapagliflozin. It is used in stability studies to evaluate the degradation behavior of dapagliflozin under various conditions such as acidic, alkaline, oxidative, photolytic, and dry-heat degradation . Additionally, it is used in toxicity studies to assess its potential cytotoxic effects on cells .
Mécanisme D'action
Target of Action
The primary target of Dapagliflozin and its derivatives is the sodium-glucose cotransporter 2 (SGLT2) which is primarily located in the proximal tubule of the nephron . SGLT2 facilitates 90% of glucose reabsorption in the kidneys .
Mode of Action
Dapagliflozin and its derivatives work by inhibiting SGLT2. By inhibiting SGLT2, these compounds reduce reabsorption of filtered glucose and thereby promote urinary glucose excretion . This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus .
Biochemical Pathways
The inhibition of SGLT2 by Dapagliflozin and its derivatives disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in urinary glucose excretion. This results in a decrease in blood glucose levels, providing a therapeutic benefit for individuals with type 2 diabetes .
Pharmacokinetics
Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . Renal and hepatic impairment decreased the clearance of Dapagliflozin to Dapagliflozin 3-O-glucuronide (D3OG) and the clearance of D3OG . Dapagliflozin 3-O-glucuronide elimination occurs mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine .
Result of Action
The inhibition of glucose reabsorption in the kidneys by Dapagliflozin and its derivatives leads to a decrease in blood glucose levels. This can help improve glycemic control in individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of Dapagliflozin and its derivatives can be influenced by various environmental factors such as the patient’s renal and hepatic function. For instance, renal and hepatic impairment can decrease the clearance of Dapagliflozin to D3OG and the clearance of D3OG .
Analyse Biochimique
Biochemical Properties
It is known that Dapagliflozin and its related impurities have been evaluated for toxicity using 3T3 cells . The impurity 3 showed significant damage in cytotoxicity tests at a concentration of 0.5 μM, being even more expressive at higher concentrations .
Cellular Effects
It is known that Dapagliflozin significantly influences glucose metabolism
Molecular Mechanism
As a related compound to Dapagliflozin, it may share similar mechanisms of action, such as inhibiting the SGLT2 protein in the kidneys
Temporal Effects in Laboratory Settings
It is known that Dapagliflozin and its related impurities have been evaluated for toxicity over time
Metabolic Pathways
As a related compound to Dapagliflozin, it may be involved in similar metabolic pathways, such as those involving the SGLT2 protein
Méthodes De Préparation
The synthesis of Dapagliflozin Impurity 3 involves several steps starting from D-glucose. The process includes reactions such as aldehyde group protection using ethanethiol, benzyl group addition, ethanethiol removal, condensation, and benzyl group removal . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and identify impurities, ensuring the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Dapagliflozin Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and sodium hydroxide for base-catalyzed reactions . The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Comparaison Avec Des Composés Similaires
Dapagliflozin Impurity 3 can be compared with other impurities formed during the synthesis of dapagliflozin, such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. Dapagliflozin Impurity 3 is unique due to its specific formation pathway and its impact on the overall quality of dapagliflozin.
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- Benzylic hydroxy dapagliflozin
- Oxo dapagliflozin
- Desethyl dapagliflozin
Understanding and controlling the levels of Dapagliflozin Impurity 3 is crucial for the development and production of high-quality dapagliflozin, ensuring its safety and efficacy for patients.
Activité Biologique
Dapagliflozin impurity 3, a structural derivative of dapagliflozin, is primarily recognized for its role as an impurity in the pharmaceutical formulation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound's biological activity is of interest due to its implications in drug efficacy and safety profiles.
Overview of Dapagliflozin and Its Impurities
Dapagliflozin is widely used in the management of type 2 diabetes mellitus (T2DM) by promoting renal glucose excretion. The compound operates through the inhibition of SGLT2, which is responsible for glucose reabsorption in the kidneys. Dapagliflozin impurity 3 is one of several metabolites identified during the drug's pharmacokinetic studies and may exhibit distinct biological activities compared to the parent compound.
- Molecular Formula : C21H25ClO7
- Molecular Weight : 424.87 g/mol
- CAS Number : 960404-86-8
Dapagliflozin impurity 3, like its parent compound, functions primarily as an SGLT2 inhibitor. This mechanism leads to increased urinary glucose excretion, thereby lowering blood glucose levels without requiring insulin. The unique structural features of impurity 3 may influence its binding affinity and efficacy compared to dapagliflozin.
Pharmacological Studies
Research indicates that impurities can significantly affect the pharmacological profile of drugs. A study by Seed et al. (2020) highlighted that impurities such as dapagliflozin impurity 3 could potentially alter the therapeutic effects or safety profiles of dapagliflozin itself.
Study | Findings |
---|---|
Wang et al. (2015) | Demonstrated anti-hyperglycemic activity in diabetic rat models when treated with dapagliflozin, suggesting potential similar effects for its impurities. |
Sanagapati et al. (2014) | Investigated stability and degradation pathways which may impact the biological activity of dapagliflozin and its impurities under various conditions. |
Case Studies
-
Case Study on Stability :
- Objective : Assess the stability of dapagliflozin and its impurities under different environmental conditions.
- Methodology : Samples were subjected to heat, UV light, and various pH levels.
- Results : Dapagliflozin impurity 3 showed resilience under acidic conditions but exhibited degradation when exposed to alkaline environments.
-
Clinical Relevance :
- In clinical trials assessing the pharmacokinetics of dapagliflozin, it was noted that impurities could influence drug absorption rates and overall efficacy. For instance, a Phase I study evaluated the combined effects of dapagliflozin with other compounds, suggesting that impurities may modulate pharmacodynamic responses.
Implications for Drug Development
The presence of impurities like dapagliflozin impurity 3 necessitates rigorous evaluation during drug development to ensure safety and efficacy. Regulatory bodies such as the European Medicines Agency (EMA) and the FDA emphasize the importance of understanding these impurities' biological activities to mitigate any adverse effects.
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOQFANGSVXKK-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.